Bisbentiamine

Overview

Description

Thiamine derivatives and thiamine-dependent enzymes are present in all cells of the body, and a deficiency in thiamine can adversely affect all organ systems . Lipid-soluble thiamine precursors such as bisbentiamine have a much higher bioavailability than genuine thiamine and are therefore more suitable for therapeutic purposes . This compound is also used as a dietary supplement .

Mechanism of Action

Target of Action

Bisbentiamine, a synthetic S-acyl thiamine derivative, primarily targets thiamine-dependent enzymes present in all cells of the body . Thiamine plays a crucial role in carbohydrate metabolism, acting as a coenzyme for several enzymes involved in the Krebs cycle .

Mode of Action

This compound enhances tissue levels of thiamine diphosphate, thereby enhancing transketolase activity . It is more easily absorbed by the body and oral administration results in higher thiamine and ThDP blood levels in animals than an equivalent dose of thiamine .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in glucose and energy metabolism due to the coenzyme role of thiamine diphosphate . It has been shown to block three major pathways of hyperglycemic damage: the hexosamine pathway, the AGE formation pathway, and the diacylglycerol-protein kinase C pathway .

Pharmacokinetics

This compound, practically insoluble in water, organic solvents, or oil, is solubilized in 200 mM hydroxypropyl-β-cyclodextrin . After oral administration, thiamine levels rapidly increase in blood and liver to reach a maximum after one or two hours . No significant increase is observed in the brain . This suggests that this compound only penetrates the cells after dephosphorylation by intestinal alkaline phosphatases .

Result of Action

The primary result of this compound’s action is the prevention of the progression of diabetic complications, probably by increasing tissue levels of thiamine diphosphate and enhancing transketolase activity . It has no significant effect in the brain . This would explain why beneficial effects of this compound have only been observed in peripheral tissues .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of intestinal alkaline phosphatases, which are necessary for the compound to penetrate cells . The compound’s action, efficacy, and stability may also be affected by other yet unidentified factors in the environment.

Biochemical Analysis

Biochemical Properties

Bisbentiamine plays a crucial role in various biochemical reactions, primarily due to its ability to act as a precursor to thiamine diphosphate, a coenzyme essential for several enzymatic processes. It interacts with thiamine-dependent enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase. These interactions are vital for the metabolism of carbohydrates and the production of energy. This compound’s lipid solubility allows it to cross cell membranes more efficiently, enhancing its interaction with these enzymes and facilitating its role in energy metabolism .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by enhancing glucose metabolism and reducing oxidative stress. In neuronal cells, this compound has been shown to improve cognitive function and reduce amyloid plaque formation, which is beneficial in conditions like Alzheimer’s disease . It also modulates cell signaling pathways, including the activation of protein kinase B and mitogen-activated protein kinases, which are crucial for cell survival and function . Additionally, this compound affects gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It enhances the activity of thiamine diphosphate-dependent enzymes, thereby facilitating the conversion of glucose into energy. This compound also inhibits the formation of advanced glycation end products (AGEs) by activating the pentose phosphate pathway, which reduces metabolic stress and prevents cellular damage . Furthermore, this compound modulates the activity of nuclear transcription factors such as NF-κB, which play a role in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions and retains its bioactivity over extended periods . Long-term studies in animal models have demonstrated that chronic administration of this compound leads to sustained improvements in cognitive function and reductions in oxidative stress markers . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other compounds .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function, reduce oxidative stress, and enhance glucose metabolism without any adverse effects . High doses of this compound can lead to toxicity and adverse effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to thiamine diphosphate. This conversion is crucial for the activation of enzymes involved in the pentose phosphate pathway, glycolysis, and the citric acid cycle . This compound also affects the hexosamine pathway and the diacylglycerol-protein kinase pathway, which are involved in cellular signaling and metabolic regulation . These interactions highlight the compound’s role in maintaining metabolic homeostasis and preventing metabolic disorders.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Its lipid solubility allows it to cross cell membranes efficiently and accumulate in tissues with high metabolic activity, such as the liver, brain, and muscles . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, this compound is converted to thiamine diphosphate, which is then utilized by thiamine-dependent enzymes .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on energy metabolism. This compound’s targeting to the mitochondria is facilitated by its lipid solubility and the presence of specific transporters that recognize and transport the compound into the organelles . Within the mitochondria, this compound enhances the activity of thiamine-dependent enzymes, leading to improved energy production and reduced oxidative stress .

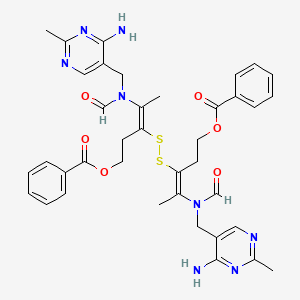

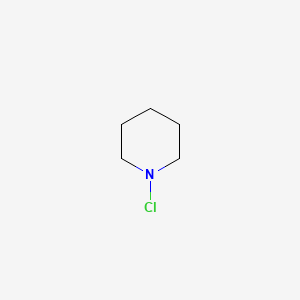

Preparation Methods

Bisbentiamine can be synthesized through various synthetic routes. One common method involves the reaction of thiamine with benzoyl chloride in the presence of a base to form O-benzoyl thiamine . This intermediate is then subjected to oxidative coupling to form the disulfide bond, resulting in this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Bisbentiamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of the disulfide bond to form thiols .

Scientific Research Applications

Bisbentiamine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of thiamine derivatives and their interactions with various enzymes . In biology, this compound is used to investigate the role of thiamine in cellular metabolism and its effects on different organ systems . In medicine, this compound is used as a therapeutic agent to treat thiamine deficiency and related conditions . It is also used in the food industry as a dietary supplement to enhance the nutritional value of food products .

Comparison with Similar Compounds

Bisbentiamine is similar to other thiamine derivatives such as benfotiamine, sulbutiamine, and fursultiamine . this compound has a higher bioavailability and is more effective in increasing thiamine levels in the body compared to these other compounds . This makes this compound a more suitable option for therapeutic purposes . Additionally, this compound has unique chemical properties that make it more stable and less prone to degradation compared to other thiamine derivatives .

Properties

IUPAC Name |

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXAZSAGYJHXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SSC(=C(C)N(CC3=CN=C(N=C3N)C)C=O)CCOC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048586 | |

| Record name | Bisbentiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2667-89-2 | |

| Record name | Bisbentiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2667-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisbentiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisbentiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bisbentiamine?

A1: this compound has the molecular formula C37H40N4O6S2 and a molecular weight of 696.86 g/mol. []

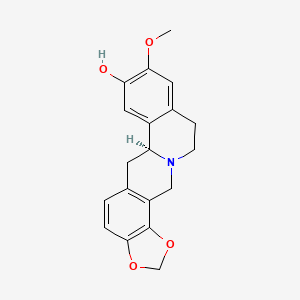

Q2: What is the structure of this compound?

A2: this compound consists of two thiamine disulfide molecules linked by a dibenzoyl chain. []

Q3: How is this compound formulated for oral administration?

A3: this compound is often formulated as tablets for oral administration. [] Researchers have investigated the influence of different diets on the bioavailability of this compound experimental tablets. []

Q4: Can this compound be incorporated into spherical beads for drug delivery?

A4: Yes, this compound can be incorporated into spherical beads using a novel tumbling melt granulation (TMG) method. This method, which avoids the use of solvents, has proven successful for this compound, even though conventional wet powder coating methods faced challenges with this compound. [, ]

Q5: What factors influence the successful incorporation of this compound into spherical beads using the TMG method?

A5: The optimal mixing ratio of meltable and non-meltable materials is crucial. For this compound, a liquid saturation value of approximately 0.4 in the coated layer yielded the best results. []

Q6: How does the bioavailability of this compound compare to thiamine?

A6: this compound demonstrates superior bioavailability compared to thiamine due to its enhanced lipophilicity. []

Q7: Has this compound been explored for treating hearing impairment?

A7: Yes, this compound has been used in conjunction with potassium and magnesium salts of L-aspartic acid and vitamin B1 derivatives to address hearing impairment and tinnitus. This combination therapy showed varying degrees of effectiveness, with some patients experiencing remarkable or satisfactory improvements, particularly those with low-tone hearing loss. []

Q8: What is the clinical experience with using a high dose of this compound for inner ear deafness?

A8: A study administered a high dose of this compound (150mg daily) to patients diagnosed with possible inner ear deafness for an extended period (28-170 days). The treatment was found to be remarkably effective in some cases, while in others, it provided relief from tinnitus even if hearing did not improve. Notably, no side effects were observed during the study. []

Q9: Has this compound been used in ophthalmology?

A9: Yes, ophthalmologists have investigated the use of this compound, particularly through high-dose therapy. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,7R)-3-[(4-carbamoyl-1-pyridin-1-iumyl)methyl]-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1219782.png)

![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)

![[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B1219794.png)